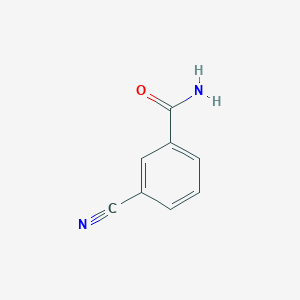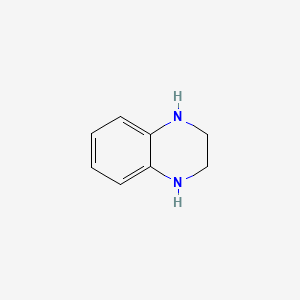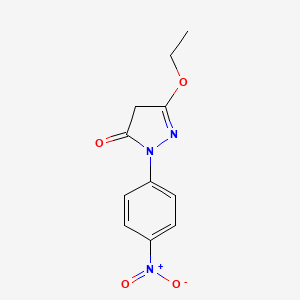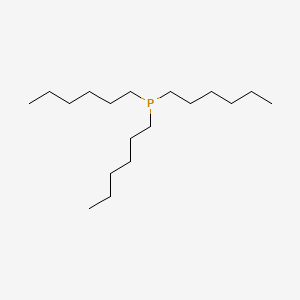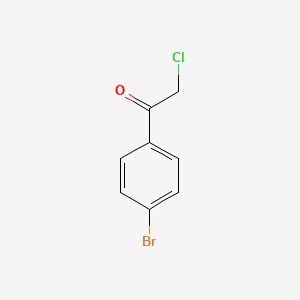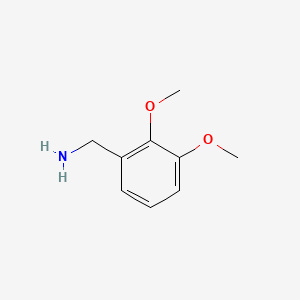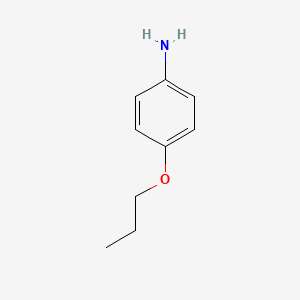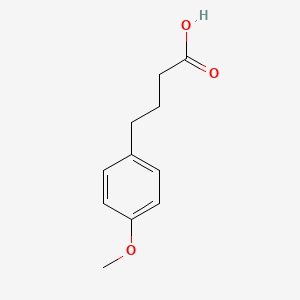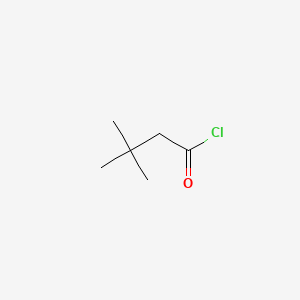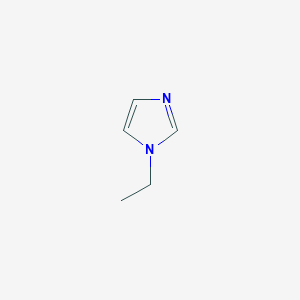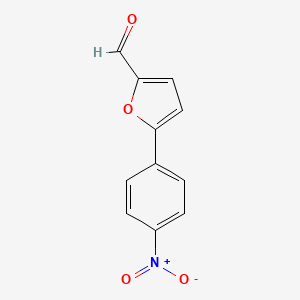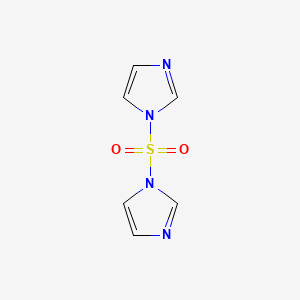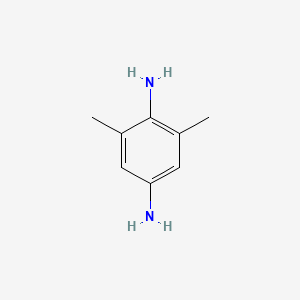
Strontiumdifluorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a brittle white crystalline solid that appears in nature as the rare mineral strontiofluorite . Strontium fluoride is known for its high melting point and low solubility in water, making it a valuable material in various industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
Strontium fluoride has a wide range of applications in scientific research:
-
Optical Materials: : Due to its transparency to light in the vacuum ultraviolet to infrared range, strontium fluoride is used as an optical material for lenses and coatings .
-
Thermoluminescent Dosimeters: : Strontium fluoride is used in thermoluminescent dosimeters, which are devices that measure ionizing radiation exposure by measuring the intensity of visible light emitted from a crystal in the dosimeter when heated .
-
Nanotechnology: : Strontium fluoride nanoparticles are used in various applications, including drug delivery, bioimaging, and cancer therapy. These nanoparticles exhibit unique properties such as high surface area and reactivity, making them suitable for targeted drug delivery and other biomedical applications .
-
Environmental Science: : Strontium fluoride nanoparticles are also used in environmental applications, such as wastewater treatment and toxic gas sensing .
Vorbereitungsmethoden
Strontium fluoride can be synthesized through several methods:
-
Hydrofluoric Acid Reaction: : The most common method involves reacting hydrofluoric acid with strontium carbonate. The reaction proceeds as follows: [ \text{SrCO}_3 + 2\text{HF} \rightarrow \text{SrF}_2 + \text{CO}_2 + \text{H}_2\text{O} ] This method is widely used due to its simplicity and efficiency .
-
Sol-Gel Synthesis: : Another method involves the fluorolytic sol-gel synthesis, where strontium acetate hemihydrate is dissolved in acetic acid, followed by the addition of ethanol and hydrofluoric acid. This method produces nanoscopic strontium fluoride particles with high surface area and reactivity .
Analyse Chemischer Reaktionen
Strontium fluoride undergoes various chemical reactions, including:
-
Substitution Reactions: : Strontium fluoride can participate in substitution reactions with other halides. For example, it can react with chlorine gas to form strontium chloride and fluorine gas: [ \text{SrF}_2 + \text{Cl}_2 \rightarrow \text{SrCl}_2 + \text{F}_2 ]
-
Thermal Decomposition: : At high temperatures, strontium fluoride can decompose to form strontium oxide and fluorine gas: [ \text{SrF}_2 \rightarrow \text{SrO} + \text{F}_2 ]
-
Reaction with Acids: : Strontium fluoride reacts with strong acids like sulfuric acid to form strontium sulfate and hydrofluoric acid: [ \text{SrF}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{SrSO}_4 + 2\text{HF} ]
Wirkmechanismus
The mechanism of action of strontium fluoride in its various applications is largely dependent on its chemical and physical properties:
-
Optical Applications: : In optical applications, the transparency of strontium fluoride to a wide range of wavelengths allows it to be used in lenses and coatings that require minimal light absorption and scattering .
-
Biomedical Applications: : In biomedical applications, strontium fluoride nanoparticles can interact with biological molecules and cells due to their high surface area and reactivity. This interaction can enhance drug delivery efficiency and improve imaging contrast .
Vergleich Mit ähnlichen Verbindungen
Strontium fluoride is often compared with other alkaline earth metal fluorides, such as calcium fluoride and barium fluoride:
-
Calcium Fluoride (CaF₂): : Calcium fluoride has similar optical properties to strontium fluoride but is more commonly used due to its lower cost and greater availability. strontium fluoride has a higher refractive index, making it more suitable for certain optical applications .
-
Barium Fluoride (BaF₂): : Barium fluoride also shares similar optical properties with strontium fluoride but has a higher density and lower melting point. Strontium fluoride’s intermediate properties make it a versatile material for various applications .
Eigenschaften
CAS-Nummer |
7783-48-4 |
|---|---|
Molekularformel |
F2Sr |
Molekulargewicht |
125.62 g/mol |
IUPAC-Name |
strontium;difluoride |
InChI |
InChI=1S/2FH.Sr/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
FVRNDBHWWSPNOM-UHFFFAOYSA-L |
SMILES |
[F-].[F-].[Sr+2] |
Kanonische SMILES |
[F-].[F-].[Sr+2] |
Key on ui other cas no. |
7783-48-4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
ANone: Strontium fluoride has the molecular formula SrF2. Its molecular weight is 125.62 g/mol.
A: Researchers have investigated the optical properties of strontium fluoride using various spectroscopic techniques. Studies have examined its refractive index [], luminescence properties when doped with rare-earth elements like europium, terbium, dysprosium, erbium, and thulium [], and its behavior as a negative electron beam resist material []. Additionally, infrared and Zeeman infrared measurements have been conducted on strontium fluoride crystals containing cerium and neodymium [].
A: Research suggests that modifying Biodentine with strontium fluoride does not considerably affect its water sorption, solubility, pH, compressive strength, or diametral tensile strength [, , ].
A: Studies on containment materials for radioactive strontium fluoride (SrF2) at 800°C revealed that impurities in SrF2 are the primary cause of metal attack. While iridium and Ir-0.3% W alloy showed the highest resistance, Haynes Alloy 25 performed best among base metal alloys, and TZM excelled among refractory metals [].
A: Yes, research demonstrates that an ultrathin layer of strontium fluoride deposited on a zinc oxide electron transport layer in inverted polymer solar cells enhances power conversion efficiency. This improvement stems from better energy level alignment, enhanced built-in potential, improved electron extraction, and reduced carrier recombination loss [].
A: Strontium fluoride possesses excellent ultraviolet (UV) transmission properties, making it suitable for UV optics. It has been explored for use in triple tiny ionospheric photometers on CubeSat missions for FUV airglow measurements []. Additionally, strontium fluoride is investigated for its potential in lithography using UV light with wavelengths shorter than 200 nm [].
A: Yes, researchers have successfully synthesized strontium fluoride nanoparticles using the fluorolytic sol-gel method. These nanoparticles exhibit high transparency, stability, and a high surface area [].
A: Strontium fluoride nanoparticles have shown promise in delivering genetic material, specifically plasmid DNA (pDNA) and siRNA, to breast cancer cells. Studies indicate that these nanoparticles can effectively carry pDNA and siRNA across the cell membrane, leading to gene expression and silencing of target genes [].
A: Early studies on strontium fluoride focused on its fundamental properties, such as lattice dynamics [] and electrolytic coloration []. Research in the latter half of the 20th century explored its applications in various fields, including its use as a negative electron beam resist [] and a component in optical devices []. More recently, research has focused on developing strontium fluoride nanomaterials and exploring their potential applications in biomedicine and energy [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


